CefpodoximeProxetilIsopropylcarbamate
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Overview
Description
CefpodoximeProxetilIsopropylcarbamate is a derivative of cefpodoxime proxetil, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CefpodoximeProxetilIsopropylcarbamate involves the reaction of cefpodoxime proxetil with isopropyl chloroformate in the presence of N-methyl morpholine . This reaction forms the carbamate derivative, which enhances the stability and bioavailability of the compound.
Industrial Production Methods: Industrial production of this compound typically involves high-speed homogenization and wet granulation techniques. Polymers such as methylcellulose, sodium alginate, and chitosan are used to precipitate the compound, improving its solubility and dissolution rate .
Chemical Reactions Analysis
Types of Reactions: CefpodoximeProxetilIsopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Common substitution reactions involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of cefpodoxime proxetil, such as sulfoxides, sulfones, alcohols, and amines .
Scientific Research Applications
CefpodoximeProxetilIsopropylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin derivatives.
Biology: Investigated for its antibacterial activity against resistant bacterial strains.
Medicine: Utilized in the development of new antibiotics and treatment regimens for bacterial infections.
Industry: Employed in the formulation of pharmaceutical products with improved bioavailability and stability
Mechanism of Action
CefpodoximeProxetilIsopropylcarbamate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefpodoxime proxetil: The parent compound, which is also a third-generation cephalosporin antibiotic.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftriaxone: A widely used third-generation cephalosporin with a broader spectrum of activity.
Uniqueness: CefpodoximeProxetilIsopropylcarbamate is unique due to its enhanced stability and bioavailability compared to its parent compound, cefpodoxime proxetil. The addition of the isopropylcarbamate group improves its pharmacokinetic properties, making it more effective in treating bacterial infections .
Properties
Molecular Formula |
C25H33N5O11S2 |
---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16+/t13?,17-,21-/m1/s1 |
InChI Key |
BVYVVPBBTOLQNJ-JGPVBADJSA-N |
Isomeric SMILES |
CC(C)OC(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Origin of Product |
United States |
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